- Preparation of salts and co-crystals of pyrazolopyrimidines as drugs., United States, , ,
Cas no 96605-65-1 ((E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide)
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
- N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide
- Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methyl- (9CI)
- N-[3-[3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide (ACI)
- N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methylacetamide
- DS-7299
- Acetamide, N-[3-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methyl-
- N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide
- DB-199202
- SCHEMBL524803
- DTXSID00436688
- CS-B1088
- 96605-65-1
- AKOS022173534
- D77250
- WDA60565
- Q-100907
- N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-METHYLACETAMIDE
- 1227694-88-3
-
- Inchi: 1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3
- InChI Key: CWHTXVLCGAQQRA-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(N(C)C(C)=O)C=CC=1)C=CN(C)C
Computed Properties
- Exact Mass: 246.13700
- Monoisotopic Mass: 246.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- PSA: 40.62000
- LogP: 1.92730
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature(BD764250)
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM130060-1g |
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 95%+ | 1g |
$*** | 2023-05-04 | |
| Chemenu | CM130060-5g |
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 95+% | 5g |
$842 | 2022-06-09 | |
| Chemenu | CM130060-100mg |
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 95%+ | 100mg |
$*** | 2023-05-04 | |
| Chemenu | CM130060-250mg |
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 95%+ | 250mg |
$*** | 2023-05-04 | |
| Chemenu | CM130060-1g |
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 95+% | 1g |
$281 | 2021-06-17 | |
| Chemenu | CM130060-5g |
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 95+% | 5g |
$842 | 2021-06-17 | |
| Ambeed | A401882-1g |
N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 97% | 1g |
$2131.0 | 2025-04-14 | |
| Crysdot LLC | CD00000119-1g |
N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 97% | 1g |
$297 | 2024-07-19 | |
| Crysdot LLC | CD00000119-5g |
N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide |
96605-65-1 | 97% | 5g |
$892 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060889-100mg |
N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methylacetamide |
96605-65-1 | 97% | 100mg |
¥1860.00 | 2024-04-23 |
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Production Method
Production Method 1
Production Method 2
1.2 cooled; overnight, rt
1.3 Reagents: Water ; cooled
- Process for synthesis of sedative hypnotic indiplon, China, , ,
Production Method 3
1.2 30 min, 0 - 5 °C; 5 °C → 25 °C; 3 h, 20 - 25 °C
- Process for the preparation of indiplon from N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide and (3-amino-1H-pyrazol-4-yl) 2-thienyl methanone., World Intellectual Property Organization, , ,
Production Method 4
1.2 < 10 °C; overnight, < 10 °C; rt; 5 h, rt
1.3 Solvents: Water ; rt
- Controlled-release sedative-hypnotic compositions and methods related thereto, United States, , ,
Production Method 5
1.2 < 10 °C; overnight, < 10 °C; rt; 5 h, rt
1.3 Solvents: Water ; rt
- Controlled-release sedative-hypnotic compositions, World Intellectual Property Organization, , ,
Production Method 6
- Synthesis of substituted pyrazolopyrimidines, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of 4-(piperazinylacyl)-7-phenyl-pyrazolo[1,5-a]pyrimidines as central nervous system agents, United States, , ,
Production Method 8
- Preparation of 4,5-dihydro- and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines as anxiolytics, antidepressants, and antihypertensives, European Patent Organization, , ,
Production Method 9
1.2 cooled; overnight, rt
1.3 Reagents: Water ; cooled
- Synthesis of N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide (indiplon), Zhongguo Yaowu Huaxue Zazhi, 2006, 16(6), 363-365
Production Method 10
1.2 overnight, cooled
- Preparation of N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-α]pyrimidin-7-yl]phenyl]acetamide as a benzodiazepine receptor ligand., United States, , ,
Production Method 11
1.2 Solvents: Dimethylformamide ; 0.5 h, rt
- Preparation of substituted pyrazolo(1,5-a)pyrimidines for use as anxiolytics, United States, , ,
Production Method 12
- Indiplon: Treatment of insomnia GABA-A agonist, Drugs of the Future, 2003, 28(8), 739-746
Production Method 13
1.2 < 10 °C; overnight, < 10 °C; rt; 5 h, rt
1.3 Solvents: Water ; rt
- Polymorphs of N-methyl-N-(3-{3-[2-thienylcarbonyl]-pyrazol-[1,5-α]-pyrimidin-7-yl}phenyl)acetamide and compositions and methods related to them, World Intellectual Property Organization, , ,
Production Method 14
- Processes for the preparation of indiplon and intermediates thereof, United States, , ,
Production Method 15
- Aryl and heteroaryl[7-(aryl and heteroaryl)-pyrazolo-[1,5-a]-pyrimidin-3-yl]methanones, European Patent Organization, , ,
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Raw materials
- (dimethoxymethyl)dimethylamine
- N-3-(3-Dimethylaminoacryloyl)phenylacetamide
- N-(3-Acetylphenyl)-N-methylacetamide
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Preparation Products
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Suppliers
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Introduction to (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide (CAS No. 96605-65-1)
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide, identified by its CAS number 96605-65-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in medicinal chemistry and biotechnology. Its unique structural features, including the presence of an acryloyl group and a dimethylamino substituent, make it a promising candidate for further exploration in drug development and material science.
The molecular structure of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide consists of a phenyl ring connected to an acryloyl moiety, which is further substituted with a dimethylamino group. This configuration imparts distinct chemical properties that are highly relevant for its potential applications. The acryloyl group, characterized by its double bond, is known to participate in various chemical reactions, including condensation and polymerization processes. These properties make the compound particularly interesting for researchers exploring novel synthetic pathways and functional materials.
In recent years, there has been a growing interest in the development of bioactive molecules that can interact with biological targets in a highly specific manner. The presence of the dimethylamino group in (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide enhances its ability to interact with biological systems, making it a valuable scaffold for designing new pharmaceutical agents. This group is known to influence the compound's solubility, stability, and binding affinity, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential application in the field of medicinal chemistry. Researchers have been exploring its use as an intermediate in the synthesis of more complex molecules that exhibit therapeutic properties. For instance, derivatives of this compound have shown promise in the development of novel antimicrobial agents and anti-inflammatory drugs. The acryloyl group provides a versatile platform for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.
The pharmaceutical industry has been particularly interested in compounds that can modulate biological pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The structural features of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide suggest that it could be a valuable tool for developing new therapeutic strategies. Its ability to interact with biological targets at the molecular level makes it a promising candidate for further investigation.
Recent studies have also highlighted the compound's potential in material science applications. The acryloyl group's reactivity allows it to participate in polymerization reactions, making it useful for creating novel polymers with specific properties. These polymers could find applications in various industries, including coatings, adhesives, and advanced materials used in electronics.
The synthesis of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions is essential to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, opening up new avenues for research and development.
In conclusion, (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide (CAS No. 96605-65-1) is a multifaceted compound with significant potential in both pharmaceuticals and material science. Its unique structural features make it a valuable scaffold for designing new bioactive molecules and functional materials. As research continues to uncover new applications for this compound, its importance in scientific and industrial contexts is likely to grow.
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